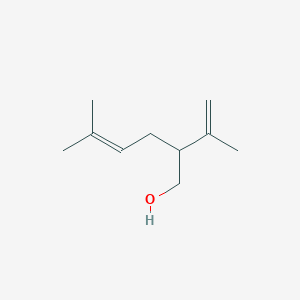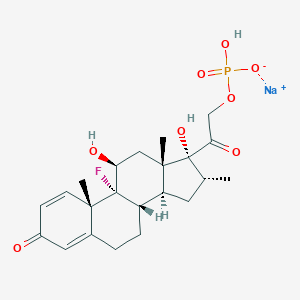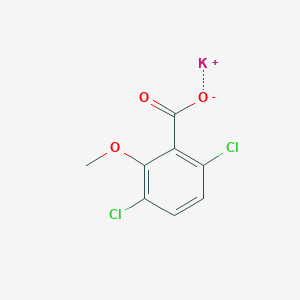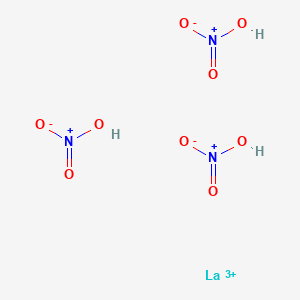
Lanthanum(III) nitrate
Descripción general
Descripción
Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO₃)₃·xH₂O. It is a colorless crystalline solid that is highly soluble in water, acetone, and ethanol. This compound is primarily used in the extraction and purification of lanthanum from its ores . This compound decomposes at 499°C to form lanthanum oxide, nitric oxide, and oxygen .
Mecanismo De Acción
Target of Action
Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO3)3·xH2O . It is primarily used in the extraction and purification of lanthanum from its ores . The compound’s primary targets are the organic transformations in which it acts as a transition metal catalyst .
Mode of Action
This compound interacts with its targets by facilitating various organic transformations. It is widely used in chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the organic transformations it catalyzes. For instance, it plays a crucial role in the synthesis of α-amino nitriles . .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could potentially influence its bioavailability
Result of Action
The result of this compound’s action is the facilitation of various organic transformations. For instance, it aids in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride, and synthesis of α-amino nitriles . These transformations are crucial in various fields such as pharmaceuticals, polymers, and material science .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to decompose at 499°C to lanthanum oxide, nitric oxide, and oxygen . Therefore, temperature is a critical factor in its stability. Additionally, the compound’s solubility in water suggests that its action and efficacy could be influenced by the presence of water or other solvents.
Análisis Bioquímico
Biochemical Properties
Lanthanum(III) nitrate can interact with various biomolecules in cell media. For instance, in Dulbecco’s modified Eagle medium (DMEM) with fetal bovine serum (FBS), it can form a Lanthanum-Phosphate-Protein compound .
Cellular Effects
This compound has been shown to influence the osteoblast differentiation of bone marrow stroma cells (BMSCs). It was found that the Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation of BMSCs at the concentration of 1 μM .
Molecular Mechanism
The Lanthanum-Phosphate-Protein compound formed from this compound solutions in DMEM with FBS inhibited the osteoblast differentiation by inhibiting the expression of osteoblast-related genes and proteins .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, the cell viability of BMSCs was inhibited at concentrations of 1, 10, and 100 μM at 1 day and 3 days when treated with this compound solutions in DMEM .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages. For instance, the osteoblast differentiation of BMSCs was inhibited at the concentration of 1 μM this compound but had no effect at the concentrations of 0.001 and 0.1 μM .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors in the cell media .
Transport and Distribution
It is known that this compound can form different compounds in different cell culture media, which may affect its localization or accumulation .
Subcellular Localization
It is known that this compound can form different compounds in different cell culture media, which may affect its localization to specific compartments or organelles .
Métodos De Preparación
Lanthanum(III) nitrate is typically prepared by reacting lanthanum oxide with nitric acid. The reaction produces this compound and water as by-products :
La2O3+6HNO3→2La(NO3)3+3H2O
In industrial settings, this compound can also be synthesized using nitrogen dioxide (N₂O₄) as a reagent . The compound is easy to handle and stable due to the presence of coordinative nitrate moieties .
Análisis De Reacciones Químicas
Lanthanum(III) nitrate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Lanthanum(III) nitrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Lanthanum(III) nitrate is similar to other lanthanide nitrates, such as cerium(III) nitrate, praseodymium(III) nitrate, and neodymium(III) nitrate . its unique properties, such as its high solubility and stability, make it particularly useful in specific applications like catalysis and nanoparticle synthesis .
Similar Compounds
- Cerium(III) nitrate
- Praseodymium(III) nitrate
- Neodymium(III) nitrate
- Yttrium(III) nitrate
This compound stands out due to its versatility and effectiveness in various scientific and industrial applications.
Propiedades
IUPAC Name |
lanthanum(3+);nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXNISCLWTJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LaN3O9+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-59-9 | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


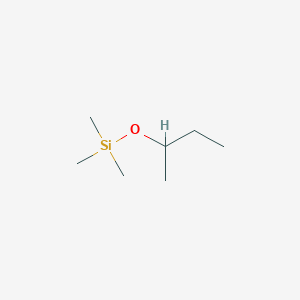


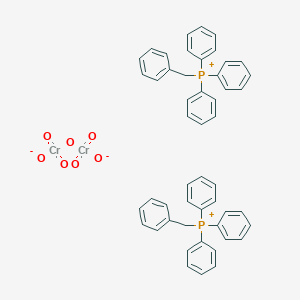

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
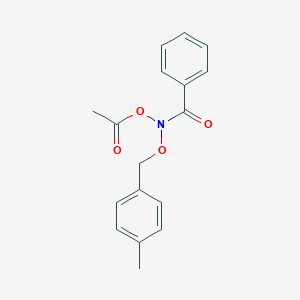
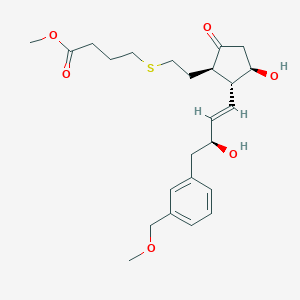
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
